Licochalcone B
Overview
Description
Licochalcone B (Lico B) is a member of chalcones, a type of organic compound. It is a natural product found in Glycyrrhiza uralensis, Euphorbia helioscopia, and other organisms . It is generally classified into organic compounds including retrochalcones . It has potential pharmacological properties including anti-inflammatory, anti-bacterial, anti-oxidant, and anti-cancer activities .
Synthesis Analysis
There are several papers that discuss the synthesis of Licochalcone B. For instance, a paper titled “Short and Efficient Synthesis of Licochalcone B and D Through Acid-Mediated Claisen-Schmidt Condensation” provides a detailed synthesis process .Molecular Structure Analysis
The molecular formula of Licochalcone B is C16H14O5 . Its IUPAC name is (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one . The molecular weight is 286.28 g/mol . The structure can be represented by the Canonical SMILES: COC1=C(C=CC(=C1O)O)C=CC(=O)C2=CC=C(C=C2)O .Chemical Reactions Analysis
Licochalcone B exhibits anticancer activity in oral cancer, lung cancer, and hepatocellular carcinoma cells . It has been reported to inhibit the proliferation, migration, and invasion of cancer cells by promoting the expression of autophagy-related proteins, inhibiting the expression of cell cycle proteins and angiogenic factors, and regulating autophagy and apoptosis .Physical And Chemical Properties Analysis
Licochalcone B is a flavonoid isolated from Glycyrrhiza glabra . It is a natural product derived from plant source .Scientific Research Applications
Anticancer Properties
- Licochalcone B (Lico B), a compound isolated from the roots of Glycyrrhiza inflata (Chinese Licorice), exhibits potential in treating skin cancer. Studies have shown that Lico B can induce apoptosis in human skin melanoma (A375) and squamous cell carcinoma (A431) cells through both extrinsic and intrinsic pathways. This suggests Lico B's potential value in treating melanoma and squamous cell carcinoma (Kang et al., 2017).
- Licochalcone B has also been found to induce apoptosis in human oral squamous cell carcinoma (OSCC). The compound inhibits cell proliferation, causes cell cycle arrest, and facilitates apoptosis through various molecular pathways, indicating its potential as a treatment for oral cancer (Oh et al., 2016).
- In hepatoma cell lines, Licochalcone B has shown the ability to induce cell cycle arrest and apoptosis. This highlights its potential as a functional food component with health benefits, particularly in the context of liver cancer (Wang et al., 2019).
Antioxidant and Anti-inflammatory Effects
- Licochalcone B has demonstrated antioxidant properties, particularly in the context of neuronal injury and stroke. In a rat model of stroke, Licochalcone B was found to reduce oxidative stress and inflammation, suggesting its potential as an antioxidant therapy (Zhou et al., 2021).
Other Pharmacological Properties
- Licochalcone B has shown a range of other pharmacological activities, such as anti-microbial and immunomodulatory effects. For instance, it has been reported to have activity against spore-forming bacteria, making it potentially useful in food preservation and as an antibacterial agent (Tsukiyama et al., 2002).
- In the context of autoimmune diseases, Licochalcone A, a related compound, has shown immunomodulatory effects on experimental autoimmune encephalomyelitis, a model for multiple sclerosis (Fontes et al., 2014).
Development for Therapeutic Applications
- Research is also being conducted to improve the solubility and delivery of Licochalcone A for ocular inflammation treatment, which may have parallels for Licochalcone B in similar applications (Galindo et al., 2022).
Safety And Hazards
properties
IUPAC Name |
(E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-21-16-11(5-9-14(19)15(16)20)4-8-13(18)10-2-6-12(17)7-3-10/h2-9,17,19-20H,1H3/b8-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDRYGIIYOPBBZ-XBXARRHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1O)O)C=CC(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1O)O)/C=C/C(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317442 | |
Record name | Licochalcone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Licochalcone B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037320 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Licochalcone B | |
CAS RN |
58749-23-8 | |
Record name | Licochalcone B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58749-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Licochalcone B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058749238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Licochalcone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LICOCHALCONE B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7383L14F6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Licochalcone B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037320 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195 - 197 °C | |
Record name | Licochalcone B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037320 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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